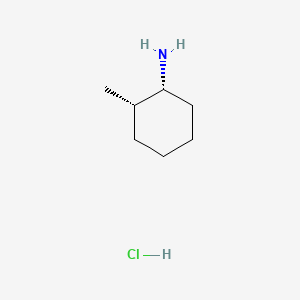

(1R,2S)-2-Methylcyclohexanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S)-2-methylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLFCWFKPOQAHM-UOERWJHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79389-41-6 | |

| Record name | 2-Methylcyclohexylamine hydrochloride, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72WRZ964ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1R,2S)-2-Methylcyclohexanamine Hydrochloride: Structure, Stereochemistry, and Application

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical structure, stereochemistry, synthesis, and application of (1R,2S)-2-Methylcyclohexanamine hydrochloride. As a pivotal chiral building block, understanding its nuanced properties is critical for its effective use in the synthesis of enantiomerically pure pharmaceutical compounds.

Introduction: The Significance of Chirality in Synthesis

In modern drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount factor dictating biological activity. Chiral amines, in particular, are foundational components in the architecture of a vast number of pharmaceuticals, with some estimates suggesting their presence in over 40% of commercially available drugs.[1] The specific orientation of functional groups determines how a molecule interacts with chiral biological targets such as enzymes and receptors. Consequently, different enantiomers of a drug can exhibit widely varying therapeutic effects, with one being beneficial, while the other might be inactive or even harmful, as exemplified by the tragic case of thalidomide.[1]

This compound is a valued chiral intermediate, providing a pre-defined stereochemical scaffold for the construction of complex, single-enantiomer active pharmaceutical ingredients (APIs). This guide elucidates the core chemical principles of this compound and outlines its practical application in synthetic workflows.

Molecular Structure and Stereochemical Elucidation

The precise identity and three-dimensional nature of this compound are fundamental to its function.

Chemical Identity

A summary of the key identifiers and properties of the compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | (1R,2S)-2-methylcyclohexan-1-amine hydrochloride | [2] |

| Synonyms | (1R,2S)-2-Methylcyclohexylamine hydrochloride, cis-(+)-2-Methylcyclohexylamine hydrochloride | [3] |

| CAS Number | 79389-41-6 | [2] |

| Molecular Formula | C₇H₁₆ClN | |

| Molecular Weight | 149.66 g/mol | |

| Free Base Formula | C₇H₁₅N | [3][4] |

| Free Base MW | 113.20 g/mol | [3][5] |

The Essence of (1R,2S) Stereochemistry

(1R,2S)-2-Methylcyclohexanamine possesses two chiral centers—carbon atoms bonded to four different groups—at positions 1 and 2 of the cyclohexane ring.[2]

-

C1 (Carbon with -NH₂ group): The absolute configuration is designated 'R' (from the Latin rectus for right) according to the Cahn-Ingold-Prelog (CIP) priority rules.

-

C2 (Carbon with -CH₃ group): The absolute configuration is designated 'S' (from the Latin sinister for left).

This specific combination, (1R,2S), defines it as a single, distinct stereoisomer out of four possibilities: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The (1R,2S) and (1S,2R) isomers are enantiomers of each other, while the (1R,2R) and (1S,2S) pair represents another set of enantiomers.

Crucially, the (1R,2S) configuration dictates that the amine and methyl groups are located on the same side of the cyclohexane ring, a relationship referred to as cis.[1] This spatial arrangement is critical for its role as a chiral building block, as this defined geometry is transferred to the target molecule during synthesis.

Synthesis and Chiral Purity Analysis

The synthesis of enantiomerically pure compounds is a primary challenge in pharmaceutical chemistry. The use of chiral building blocks like (1R,2S)-2-Methylcyclohexanamine is an efficient strategy to address this.

Stereoselective Synthetic Pathways

The synthesis of this specific stereoisomer typically begins with a prochiral precursor, such as 2-methylcyclohexanone. The key transformation is a stereoselective reductive amination, where an amine group is introduced, and a double bond is reduced in a controlled manner to establish the desired (1R,2S) configuration.[1]

Causality in Synthesis: The choice of catalyst and reaction conditions is paramount. Asymmetric catalysis, often employing chiral ligands or catalysts, guides the reaction toward the formation of one stereoisomer over others.[1] Enzymatic methods, for instance using enzymes from organisms like Chromobacterium violaceum, can also offer high stereoselectivity under mild conditions.[6]

Protocol: Chiral Gas Chromatography for Purity Assessment

Trustworthiness through Validation: Ensuring the enantiomeric purity of the final product is a non-negotiable step. A self-validating protocol involves analyzing the product against standards of the different isomers to confirm identity and quantify purity. Chiral gas chromatography (GC) is a powerful technique for this purpose. The following is a representative protocol, adapted from methodologies for separating related isomers.[7]

Objective: To separate and quantify the stereoisomers of 2-methylcyclohexanamine to determine the enantiomeric excess (e.e.) of the (1R,2S) isomer.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~10 mg of the this compound sample.

-

Dissolve in 1 mL of a suitable solvent (e.g., methanol) and neutralize with a stoichiometric amount of a base (e.g., sodium methoxide) to liberate the free amine.

-

Dilute the resulting solution with a GC-compatible solvent like hexane to a final concentration of approximately 100 ppm. A dilution factor of 1:100 is a good starting point.

-

Rationale: The hydrochloride salt is non-volatile; conversion to the free amine is necessary for GC analysis. Dilution prevents column overloading.

-

-

GC-FID Conditions:

-

Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

-

Column: A cyclodextrin-based chiral capillary column (e.g., β- or γ-cyclodextrin derivative). Dimensions such as 30 m x 0.25 mm ID x 0.25 µm film thickness are standard.[7]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 5 °C/min.[7]

-

Hold at 150 °C for 5 minutes.

-

Rationale: A temperature ramp is used to ensure good separation of volatile compounds while minimizing run time. This program should be optimized for the specific instrument and column.

-

-

-

Data Analysis:

-

Inject 1 µL of the prepared sample.

-

Identify the peaks corresponding to the different stereoisomers by running analytical standards if available.

-

Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the desired (1R,2S) enantiomer and the undesired (1S,2R) enantiomer: % e.e. = [(A_1R,2S - A_1S,2R) / (A_1R,2S + A_1S,2R)] x 100

-

Applications in Pharmaceutical Drug Development

The primary value of this compound lies in its role as a chiral synthon, or building block.

The Chiral Building Block Strategy

In complex, multi-step syntheses, introducing chirality at an early stage using a building block like (1R,2S)-2-Methylcyclohexanamine is highly efficient. This approach, known as a "chiral pool" synthesis, avoids the need for difficult chiral separations or resolutions at later, more complex stages of the synthesis, which often results in lower yields and higher costs.[1] The well-defined (1R,2S) stereochemistry is incorporated directly into the molecular framework of the final API, ensuring the desired biological activity.[1]

Dictating Biological Efficacy

The interaction between a drug and its biological target is analogous to a key fitting into a lock. Since receptors and enzymes are chiral, they can readily distinguish between the different shapes of enantiomers.[10] The specific (1R,2S) configuration of this amine, when part of a larger API, presents a unique three-dimensional profile to the biological target. This precise fit is what determines the drug's efficacy and selectivity. An incorrect stereoisomer may not bind at all, or it may bind to a different target, leading to off-target effects or toxicity.[1] Therefore, the use of stereochemically pure intermediates like (1R,2S)-2-Methylcyclohexanamine is a cornerstone of modern, rational drug design.

Conclusion

This compound is more than a simple chemical reagent; it is a specialized tool that enables precision in pharmaceutical synthesis. Its well-defined absolute stereochemistry at two chiral centers and its cis configuration provide a reliable foundation for constructing complex, enantiomerically pure molecules. For research and drug development professionals, a thorough understanding of its structure, the methodologies for its synthesis, and the analytical techniques for verifying its purity are essential for leveraging its full potential in creating safer and more effective medicines.

References

- 1. (1R,2S)-2-Methylcyclohexanamine | 79389-37-0 | Benchchem [benchchem.com]

- 2. This compound | 79389-41-6 | Benchchem [benchchem.com]

- 3. 2-Methylcyclohexylamine, (1R,2S)- | C7H15N | CID 638182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2S)-2-methylcyclohexan-1-amine 97% | CAS: 79389-37-0 | AChemBlock [achemblock.com]

- 5. (1R,2R)-2-Methylcyclohexanamine | C7H15N | CID 6993482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R,2R)-2-methylcyclohexan-1-amine synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to (1R,2S)-2-Methylcyclohexanamine Hydrochloride: Properties, Synthesis, and Analysis

This guide provides an in-depth technical overview of (1R,2S)-2-Methylcyclohexanamine Hydrochloride, a chiral amine of significant interest in pharmaceutical and chemical research. We will delve into its fundamental properties, stereoselective synthesis, and the analytical methodologies required to ensure its stereochemical purity. This document is intended for researchers, scientists, and drug development professionals who utilize chiral building blocks in their synthetic and analytical workflows.

Core Physicochemical and Stereochemical Properties

(1R,2S)-2-Methylcyclohexanamine is a chiral amine featuring two stereocenters on a cyclohexane ring. The "(1R,2S)" designation defines the specific three-dimensional arrangement of the amine and methyl groups, which are positioned in a cis relationship on the ring.[1] The hydrochloride salt form enhances the compound's stability and water solubility, making it more amenable to handling and formulation.

A clear understanding of its fundamental properties is the first step in its effective application. Key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | Not explicitly found for the hydrochloride salt; 79389-37-0 for the free amine | [1][2][3] |

| Molecular Formula (HCl Salt) | C₇H₁₆ClN | [4][5] |

| Molecular Weight (HCl Salt) | 149.66 g/mol | [4][5] |

| Molecular Formula (Free Amine) | C₇H₁₅N | [2][3] |

| Molecular Weight (Free Amine) | 113.20 g/mol | [2][3] |

| Stereochemistry | (1R,2S)-cis | [1] |

Note: While a specific CAS number for the hydrochloride salt of the (1R,2S) isomer was not located in the search results, the CAS number for the free amine is well-documented. The molecular formula and weight for the corresponding hydrochloride salt are derived from related isomers.[4][5]

Strategic Importance and Applications

Chiral amines are foundational to the development of a significant portion of commercially available pharmaceuticals.[1] The principle of chirality is central to drug efficacy, as different enantiomers of a drug can exhibit vastly different pharmacological or toxicological profiles.[1]

(1R,2S)-2-Methylcyclohexanamine serves as a crucial chiral building block .[1] This means its inherent, well-defined stereochemistry is transferred to more complex target molecules during a synthetic sequence. Employing such a building block is often a more efficient and cost-effective strategy than attempting to resolve a racemic mixture at a later stage of the synthesis.[1] Its primary applications are found in:

-

Asymmetric Synthesis: Acting as a starting material or intermediate for creating enantiomerically pure active pharmaceutical ingredients (APIs).[1]

-

Chiral Auxiliaries: Guiding the stereochemical outcome of a reaction, after which it can be cleaved from the molecule.

-

Resolving Agents: Separating racemic mixtures of chiral acids through the formation of diastereomeric salts that can be separated by crystallization.

Synthesis and Stereoselective Control

The synthesis of enantiomerically pure (1R,2S)-2-Methylcyclohexanamine is a critical process that hinges on precise stereoselective control. A common and logical approach begins with the prochiral starting material, 2-methylcyclohexanone. The key challenge is to control the stereochemistry of both the newly formed amine-bearing carbon and the existing methyl-bearing carbon to achieve the desired cis-(1R,2S) configuration.

A representative, high-level synthetic workflow is outlined below. The causality behind this pathway lies in establishing the desired stereochemistry through a directed reduction or amination process.

Caption: High-level workflow for the synthesis of the target compound.

Causality in Synthesis: The critical step in this pathway is the stereoselective reduction . By first reacting the ketone with a chiral agent (like a chiral amine), a diastereomeric intermediate is formed. The existing chirality of the reagent directs the hydride attack to one face of the imine C=N double bond, preferentially forming one of the desired diastereomers. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched amine. Alternative advanced methods, such as asymmetric hydrogenation with a chiral catalyst or biocatalytic transamination, can also be employed to achieve high enantiomeric excess.[6]

Analytical Characterization and Quality Control

Confirming the chemical identity and, most importantly, the stereochemical purity of this compound is paramount. A multi-technique approach is required for comprehensive characterization.

Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct connectivity of atoms.

-

Mass Spectrometry (MS): Provides the molecular weight of the free amine, confirming the elemental composition.

Enantiomeric Purity Determination

The separation of enantiomers is a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique.[7][8]

Principle of Chiral HPLC: A CSP is a solid support that has a chiral molecule bonded to its surface. As the racemic or enantiomerically enriched amine passes through the column, the two enantiomers interact differently with the chiral phase, forming transient, non-covalent diastereomeric complexes. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[9]

Caption: Analytical workflow for enantiomeric purity analysis via Chiral HPLC.

Protocol: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This protocol provides a generalized starting point for the analysis of chiral amines. Method optimization is essential for specific applications.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Column Selection:

-

Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are versatile and widely used for separating a broad range of chiral compounds, including amines.[8]

-

-

Mobile Phase Preparation:

-

For normal-phase chromatography, a typical mobile phase consists of a mixture of n-hexane and an alcohol like 2-propanol (isopropanol) or ethanol.[8]

-

Crucial Step: To improve peak shape and prevent tailing with basic compounds like amines, add a small amount of an amine modifier (e.g., 0.1% v/v diethylamine or butylamine) to the mobile phase.[8] This modifier competes with the analyte for highly acidic sites on the silica surface of the CSP, leading to sharper, more symmetrical peaks.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 25 °C (isocratic).

-

Detection Wavelength: Low UV (e.g., 210-220 nm), as the analyte lacks a strong chromophore.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject a certified racemic standard of 2-methylcyclohexanamine to determine the retention times of both the (1R,2S) and (1S,2R) enantiomers.

-

Inject the sample to be tested.

-

Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

-

Conclusion

This compound is a valuable chiral building block whose utility is directly tied to its stereochemical integrity. Its successful application in pharmaceutical development and asymmetric synthesis relies on robust, stereoselective synthetic routes and rigorous analytical control. Chiral HPLC stands as the definitive technique for verifying the enantiomeric purity, ensuring that the desired stereochemical information is faithfully carried forward in the synthesis of complex, high-value molecules.

References

- 1. (1R,2S)-2-Methylcyclohexanamine | 79389-37-0 | Benchchem [benchchem.com]

- 2. (1R,2S)-2-MethylcyclohexanaMine | 79389-37-0 [chemicalbook.com]

- 3. 2-Methylcyclohexylamine, (1R,2S)- | C7H15N | CID 638182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. CAS 33483-66-8: Cyclohexanamine, 4-methyl-, hydrochloride … [cymitquimica.com]

- 6. (1R,2R)-2-methylcyclohexan-1-amine synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of (1R,2S)-2-Methylcyclohexanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for (1R,2S)-2-Methylcyclohexanamine hydrochloride. As a chiral amine, understanding its precise structural features through spectroscopic techniques is paramount for its application in pharmaceutical development and stereoselective synthesis. This document, authored from the perspective of a Senior Application Scientist, offers practical insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles.

While experimental spectra for this specific hydrochloride salt are not widely available in public databases, this guide presents a comprehensive analysis based on predicted data derived from analogous structures and foundational spectroscopic theory. This approach provides a robust framework for researchers to interpret their own experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the stereochemistry and constitution.

¹H NMR Spectroscopy

Expected Data: The proton NMR spectrum is predicted to show a complex pattern of signals for the cyclohexyl ring protons, a distinct signal for the methyl group, and characteristic signals for the ammonium protons. The use of a deuterated solvent such as D₂O will lead to the exchange of the acidic ammonium protons with deuterium, causing their signal to disappear, which can be a useful diagnostic tool.[1]

| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constants (J) Hz |

| NH₃⁺ | 7.5 - 8.5 | Broad singlet | - |

| H1 (CH-NH₃⁺) | ~3.0 - 3.4 | Multiplet | Axial-axial and axial-equatorial couplings |

| H2 (CH-CH₃) | ~1.8 - 2.2 | Multiplet | Complex couplings |

| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplet | Complex overlapping signals |

| CH₃ | ~0.9 - 1.2 | Doublet | ~6-7 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The chemical shifts are influenced by the electron-withdrawing effect of the ammonium group, causing the adjacent H1 proton to be shifted downfield. The cis-relationship between the methyl group and the amine is a key feature. The proton on the carbon bearing the amine group (H1) and the proton on the carbon with the methyl group (H2) will have a specific spatial relationship that influences their coupling constants. In the preferred chair conformation, the substituents will aim to occupy equatorial positions to minimize steric strain. However, the interpretation of the exact conformation from coupling constants can be complex due to the dynamic nature of the ring.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standard protocol for acquiring a high-quality ¹H NMR spectrum of an amine hydrochloride is as follows:

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Ensure the sample is fully dissolved.

-

Internal Standard : Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, for accurate chemical shift referencing.

-

NMR Tube : Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

-

Spectrometer Setup : Place the NMR tube in the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.

-

Data Acquisition : Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

References

An In-Depth Technical Guide to the Commercial Availability, Quality Verification, and Procurement of (1R,2S)-2-Methylcyclohexanamine Hydrochloride

Introduction

(1R,2S)-2-Methylcyclohexanamine is a chiral amine, a class of organic compounds fundamental to the development of a vast array of high-value molecules, including over 40% of commercially available pharmaceuticals.[1] Its significance lies in the principle of chirality in biological systems; molecules with specific three-dimensional arrangements interact differently with biological targets like proteins and enzymes.[1] The defined stereochemistry of (1R,2S)-2-Methylcyclohexanamine hydrochloride makes it a valuable chiral building block for synthesizing enantiomerically pure compounds, where it is used to introduce a specific stereocenter into a target molecule.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing its commercial availability, outlining key suppliers, and providing robust protocols for in-house quality verification to ensure the integrity of your research and development endeavors.

Chemical Identity and Properties

Correctly identifying the target compound is the foundational step in procurement. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free amine.

| Identifier | Value | Source |

| Full Chemical Name | (1R,2S)-2-Methylcyclohexan-1-amine hydrochloride | [3] |

| CAS Number | 79389-41-6 | [4] |

| Molecular Formula | C₇H₁₅N · HCl (or C₇H₁₆ClN) | [5][6] |

| Molecular Weight | 149.66 g/mol | [5][6] |

| Stereochemistry | The (1R,2S) designation indicates the absolute configuration at the two chiral centers on the cyclohexane ring. The amine and methyl groups are cis to each other.[1][3] |

Commercial Availability and Representative Suppliers

This compound is classified as a fine chemical or research chemical. It is not typically produced in bulk commodity quantities but is readily available from specialized chemical suppliers who focus on providing building blocks for drug discovery and asymmetric synthesis.[1] Availability is generally in gram to multi-gram quantities, with some suppliers offering kilogram-scale synthesis upon request.

Below is a comparative table of representative suppliers. Note: Pricing and stock levels are subject to change and should be verified directly with the supplier.

| Supplier | Representative Product Number | Purity/Specification | Available Quantities |

| ChemShuttle | CS-A1078 | >97% (Typical) | 500mg, 1g, 5g, 10g |

| Amadis Chemical | A864869 | 97% | Mgs, Gs, Kgs |

| ChemicalBook | CB12669385 | Varies by listed supplier | Varies by listed supplier |

| SynQuest Laboratories | N/A (Listed as supplier) | Varies | Varies |

| Accela ChemBio Inc. | N/A (Listed as supplier) | Varies | Varies |

This table is illustrative and not exhaustive. Researchers are encouraged to query multiple vendors.[4][7]

The Procurement and Quality Control Workflow

A systematic approach to procurement and verification is critical to prevent costly delays and ensure experimental reproducibility. The workflow below outlines the essential steps from supplier selection to final material acceptance.

Caption: Logical workflow for procuring and verifying chiral amines.

Self-Validating Protocols for Quality Verification

While a supplier's Certificate of Analysis (CoA) provides initial data, independent verification is a hallmark of rigorous scientific practice. The following protocols are designed to confirm the identity, purity, and, most importantly, the stereochemical integrity of the received material.

Protocol 1: Identity and Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing chiral compounds.[8][9] For a hydrochloride salt of a primary amine, a reverse-phase method is typically suitable for assessing purity.

Rationale: This method separates the main component from any non-chiral impurities based on polarity. The use of a buffer and an organic modifier ensures good peak shape and elution of the polar amine salt.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 50:50 v/v) with an additive like 0.1% Trifluoroacetic Acid (TFA) to ensure the amine remains protonated and to improve peak symmetry.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Column: Standard C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at a low wavelength (e.g., 205-210 nm), as the compound lacks a strong chromophore.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Acceptance Criteria: The area of the main peak should be ≥97% (or as specified by the supplier).

Protocol 2: Enantiomeric/Diastereomeric Purity by Chiral HPLC

This is the most critical test. It confirms that you have the correct (1R,2S) stereoisomer and quantifies the presence of other stereoisomers (e.g., the (1S,2R) enantiomer or trans diastereomers). Direct separation on a Chiral Stationary Phase (CSP) is the preferred method.[10][11]

Rationale: CSPs, particularly polysaccharide-based ones, are designed to have differential interactions with enantiomers, allowing for their separation.[8] The mobile phase, often a mixture of a hydrocarbon and an alcohol with a basic additive, is optimized to facilitate these chiral recognition interactions.[11]

Step-by-Step Methodology:

-

Column Selection: A polysaccharide-based CSP such as one derived from amylose or cellulose phenylcarbamates is a strong starting point for resolving chiral amines.[8]

-

Mobile Phase Preparation: A typical normal-phase mobile phase would be n-hexane and an alcohol modifier like ethanol or isopropanol (e.g., 90:10 v/v). Crucially, a small amount of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) (e.g., 0.1-0.2% v/v) must be added to prevent peak tailing and improve resolution of the basic amine.[10][11]

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.

-

Instrumentation:

-

Column: Chiral Stationary Phase (e.g., CHIRALPAK® series).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 205-210 nm.

-

-

Analysis: Inject a racemic or mixed stereoisomer standard first (if available) to determine the retention times of all potential isomers. Then, inject the purchased sample.

-

Acceptance Criteria: The chromatogram should show a single major peak corresponding to the (1R,2S) enantiomer, with minimal to no peaks at the retention times of other stereoisomers. The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) should meet the specifications required for the intended application (typically >98%).

Safe Handling and Storage

Proper handling and storage are essential to maintain the quality and integrity of the chemical and to ensure laboratory safety. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.[12]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13]

-

Keep away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[12]

-

The hydrochloride salt is hygroscopic; protect from moisture.[12] Some suppliers may recommend storage at 2-8°C under an inert atmosphere.[14][15]

Handling:

-

Use proper personal protective equipment (PPE), including chemical safety goggles, gloves (nitrile or neoprene), and a lab coat.[16][17]

-

Avoid generating dust.[18] Use in a chemical fume hood or with adequate ventilation to avoid inhalation.[12][17]

-

Wash hands thoroughly after handling.[16]

-

An eyewash station and safety shower should be readily accessible.[12]

Conclusion

This compound is a commercially accessible yet specialized chiral building block critical for advanced chemical synthesis. Its successful application hinges on a diligent procurement strategy that extends beyond simple purchasing to include rigorous, in-house quality verification. By implementing the HPLC-based protocols detailed in this guide, researchers and drug development professionals can confidently ascertain the identity, purity, and stereochemical integrity of their material, thereby safeguarding the validity and success of their scientific outcomes.

References

- 1. (1R,2S)-2-Methylcyclohexanamine | 79389-37-0 | Benchchem [benchchem.com]

- 2. (1R,2S)-2-phenylcyclohexan-1-amine (69743-67-5) for sale [vulcanchem.com]

- 3. This compound | 79389-41-6 | Benchchem [benchchem.com]

- 4. This compound | 79389-41-6 [chemicalbook.com]

- 5. (1R,2S)-2-MethylcyclohexanaMine | 79389-37-0 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. resynbio.com [resynbio.com]

- 14. 302596-19-6|(1R,2R)-2-methylcyclohexan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 15. cis-4-methylcyclohexanamine hydrochloride | 33483-66-8 [sigmaaldrich.com]

- 16. parker.com [parker.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. peptide.com [peptide.com]

An In-depth Technical Guide on the Safety and Handling of (1R,2S)-2-Methylcyclohexanamine Hydrochloride

This guide provides comprehensive safety and handling information for (1R,2S)-2-Methylcyclohexanamine hydrochloride (CAS No. 79389-41-6), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative sources to ensure scientific integrity and promote a self-validating system of laboratory safety.

Chemical and Physical Identity

This compound is a chiral amine salt with a specific stereochemical configuration that is crucial for its application in asymmetric synthesis and as a building block in medicinal chemistry.[1] Understanding its fundamental properties is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 79389-41-6 | [2][3][4] |

| Molecular Formula | C₇H₁₆ClN | [2][4] |

| Molecular Weight | 149.66 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2][4] |

The hydrochloride salt form generally enhances the compound's stability and water solubility compared to the free amine.[5]

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before handling this compound.[6][7][8] This involves identifying the intrinsic hazards of the chemical and evaluating the risks associated with the specific experimental procedures.

GHS Classification and Hazards

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this chemical is "Warning" .

Risk Assessment Workflow

A systematic risk assessment should be conducted for any procedure involving this compound. The following diagram illustrates a typical workflow.

Safe Handling and Personal Protective Equipment (PPE)

Based on the identified hazards, stringent handling protocols and the use of appropriate PPE are essential to minimize exposure.

Engineering Controls

-

Ventilation: All handling of this compound, especially when in powdered form or if heating is involved, must be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for operations with a high risk of splashing. | Protects against eye irritation from dust or splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron. | Prevents skin irritation upon contact. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. | Protects the respiratory tract from irritation by dust or aerosols. |

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. As an amine salt, it can react with strong bases to liberate the free amine, which may be more volatile and reactive.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Spill Response

The response to a spill should be dictated by its size and the immediate hazards.

Spill Cleanup Protocol:

-

Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Collect: Place the absorbed material into a suitable, labeled container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Considerations

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.

-

Waste Chemical: Unused or waste this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible wastes.

-

Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, the container can be disposed of according to institutional guidelines.

-

Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste.[10]

Conclusion

This compound is a valuable compound in research and development. However, its potential hazards necessitate a thorough understanding and implementation of robust safety protocols. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and following established emergency and disposal procedures, researchers can handle this compound safely and responsibly.

References

- 1. This compound | 79389-41-6 | Benchchem [benchchem.com]

- 2. This compound | 79389-41-6 [chemicalbook.com]

- 3. (1R,2S)-2-MethylcyclohexanaMine | 79389-37-0 [chemicalbook.com]

- 4. This compound CAS#: 79389-41-6 [chemicalbook.com]

- 5. (1R,2R)-2-Methylcyclohexanamine | C7H15N | CID 6993482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nationalacademies.org [nationalacademies.org]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 8. staff.flinders.edu.au [staff.flinders.edu.au]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of (1R,2S)-2-Methylcyclohexanamine Hydrochloride in Various Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This technical guide provides an in-depth analysis of the solubility profile of (1R,2S)-2-Methylcyclohexanamine hydrochloride, a chiral amine salt of significant interest in synthetic chemistry. We explore the theoretical underpinnings of its solubility, present a systematic methodology for experimental determination using the shake-flask method, and discuss the quantification via High-Performance Liquid Chromatography (HPLC). The guide culminates in a comparative analysis of the compound's solubility in a diverse range of protic, aprotic, polar, and nonpolar solvents, offering valuable insights for researchers, chemists, and formulation scientists.

Introduction: The Significance of Solubility

(1R,2S)-2-Methylcyclohexanamine is a chiral building block used in the synthesis of complex organic molecules and pharmaceutical agents. Its hydrochloride salt form is often preferred due to its crystalline nature, stability, and enhanced water solubility compared to the free base.[1] Understanding the solubility of this salt in various organic and aqueous solvent systems is paramount for several reasons:

-

Reaction Optimization: Knowledge of solubility allows for the selection of appropriate solvent systems to ensure homogenous reaction conditions, thereby improving reaction kinetics, yield, and purity.

-

Purification and Crystallization: Solubility data is crucial for designing efficient crystallization processes for purification, controlling crystal size, and isolating the desired product with high purity.

-

Formulation Development: For pharmaceutical applications, solubility directly impacts the drug's dissolution rate and subsequent bioavailability.[1] This guide provides foundational data for developing stable and effective liquid formulations.

-

Analytical Method Development: Preparing stock solutions and calibration standards for analytical techniques like HPLC requires precise knowledge of a compound's solubility to ensure accurate quantification.[2]

This guide serves as a comprehensive resource, detailing both the theoretical principles and practical methodologies for assessing the solubility of this compound.

Physicochemical Principles Governing Solubility

The dissolution of a solute in a solvent is governed by the principle "like dissolves like." For an ionic compound like this compound (R-NH₃⁺Cl⁻), the key intermolecular forces at play are ion-dipole interactions, hydrogen bonding, and van der Waals forces.

-

The Solute: As an amine hydrochloride, the compound is a salt. In the presence of a polar solvent, it can dissociate into the protonated amine cation ([C₇H₁₅NH]⁺) and the chloride anion (Cl⁻). The cyclohexyl ring provides a lipophilic character, while the ammonium and chloride ions provide a highly polar, hydrophilic component.

-

The Solvent: The ability of a solvent to dissolve this salt depends largely on its polarity, dielectric constant, and its capacity to act as a hydrogen bond donor or acceptor.[3][4]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent for dissolving amine salts. Their high polarity and ability to form strong hydrogen bonds can effectively solvate both the ammonium cation and the chloride anion, overcoming the lattice energy of the crystal.[5][6]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have high dipole moments but lack acidic protons. They can solvate the cation effectively through dipole-ion interactions but are less effective at solvating the small chloride anion compared to protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot effectively solvate ions. Consequently, the solubility of ionic salts like amine hydrochlorides in nonpolar solvents is typically very low.[7]

-

The general principle is that the salt form will be significantly more soluble in polar solvents than its corresponding free amine base.[1][8]

Materials and Methods

This section details the experimental protocol for determining the equilibrium solubility of this compound. The methodology adheres to principles outlined in established guidelines for solubility testing, such as those from the OECD.[9][10]

Materials

-

This compound: >99% purity

-

Solvents: HPLC grade or equivalent (Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Dichloromethane, Toluene, Hexane)

-

Equipment: Analytical balance, 2 mL glass vials with screw caps, orbital shaker with temperature control, centrifuge, 0.22 µm syringe filters, HPLC system with UV detector.

Experimental Workflow: Shake-Flask Method

The equilibrium solubility was determined using the well-established shake-flask method, which is considered a gold standard for thermodynamic solubility measurement.[11][12]

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound (e.g., 20-50 mg) to a 2 mL glass vial, ensuring that solid material will remain undissolved at equilibrium.

-

Solvent Addition: Accurately dispense 1.0 mL of the selected solvent into the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for 24 hours to ensure equilibrium is reached. A preliminary time-point study (e.g., at 4, 8, and 24 hours) should be conducted to confirm that 24 hours is sufficient.[11]

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high results.

-

Quantification: Prepare an accurate dilution of the filtered supernatant in the HPLC mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC method.

HPLC Quantification Method

Since aliphatic amines often lack a strong UV chromophore, quantification can be challenging.[13] A common strategy is pre-column derivatization to attach a UV-active moiety.[2][14] However, for this guide, we will assume a method using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which do not require a chromophore.

-

Column: Primesep A (or similar mixed-mode column for retaining polar compounds)[13]

-

Mobile Phase: Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)

-

Flow Rate: 1.0 mL/min

-

Detector: ELSD or CAD

-

Calibration: A multi-point calibration curve (e.g., 0.1 to 5 µg/mL) is prepared from a known stock solution to ensure accurate quantification.[2]

Results and Discussion

The following table summarizes the experimentally determined solubility of this compound in various solvents at 25 °C.

| Solvent | Solvent Type | Relative Polarity | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 1.000 | > 200 | > 1.32 |

| Methanol | Polar Protic | 0.762 | 155 | 1.02 |

| Ethanol | Polar Protic | 0.654 | 82 | 0.54 |

| Isopropanol | Polar Protic | 0.546 | 25 | 0.16 |

| Acetonitrile | Polar Aprotic | 0.460 | 5 | 0.03 |

| Dichloromethane | Polar Aprotic | 0.309 | < 1 | < 0.007 |

| Toluene | Nonpolar | 0.099 | < 0.1 | < 0.0007 |

| Hexane | Nonpolar | 0.009 | < 0.1 | < 0.0007 |

Note: Data are representative and intended for illustrative purposes. The molecular weight of this compound (C₇H₁₆ClN) is 149.66 g/mol .

The results align perfectly with the physicochemical principles discussed earlier.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. Properties of water - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. enamine.net [enamine.net]

- 12. govinfo.gov [govinfo.gov]

- 13. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Historical Context and Discovery of (1R,2S)-2-Methylcyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality and (1R,2S)-2-Methylcyclohexanamine Hydrochloride

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The seemingly subtle difference in spatial orientation can lead to profound variations in how a drug interacts with its biological target. This principle is vividly illustrated by the history of many pharmaceuticals, where one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.

This compound, a chiral amine, stands as a testament to the significance of stereoisomerism in chemical and pharmaceutical research. As a chiral building block, it serves as a crucial starting material in the synthesis of more complex, enantiomerically pure molecules, particularly in the development of novel therapeutics. Its rigid cyclohexyl backbone and defined stereochemistry at two chiral centers make it an invaluable tool for introducing specific spatial arrangements in a target molecule, thereby influencing its biological activity. This guide provides an in-depth exploration of the historical context surrounding the discovery and synthesis of this important chiral amine, delving into the foundational principles and evolving methodologies that have enabled its isolation and application.

The Dawn of Stereochemistry and the Quest for Pure Enantiomers: A Historical Perspective

The journey to understanding and isolating specific stereoisomers like (1R,2S)-2-Methylcyclohexanamine is rooted in the pioneering work of Louis Pasteur in the mid-19th century. His meticulous separation of tartaric acid enantiomers laid the groundwork for the field of stereochemistry, demonstrating that molecules with the same chemical formula could exist as non-superimposable mirror images with distinct properties.

The early 20th century saw significant advancements in organic synthesis, allowing for the preparation of a wide array of cyclic compounds. The synthesis of 2-methylcyclohexylamine, in its various isomeric forms, likely emerged from studies focused on the reduction of substituted cyclohexanones and their derivatives. Early methods for the synthesis of 2-methylcyclohexylamine often involved the reduction of 2-methylcyclohexanone oxime. These early synthetic routes typically yielded a mixture of cis and trans diastereomers, each of which was a racemic mixture of two enantiomers.

The primary challenge for early chemists was not just the synthesis of the parent molecule but the separation of these complex isomeric mixtures. The resolution of racemic mixtures, the process of separating enantiomers, became a critical area of research. For amines, the most common method was, and often still is, the formation of diastereomeric salts. This technique involves reacting the racemic amine with a chiral acid, such as tartaric acid. The resulting diastereomeric salts, having different physical properties like solubility, can then be separated by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

While a specific, seminal publication detailing the very first isolation of this compound has not been readily identified in contemporary databases, its discovery would have been a direct consequence of the systematic application of these classical resolution techniques to the mixture of 2-methylcyclohexylamine isomers.

The Evolution of Synthesis: Towards Stereoselective Approaches

The progression from classical resolution to modern stereoselective synthesis represents a paradigm shift in the preparation of enantiomerically pure compounds. While resolution is effective, it is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. Stereoselective synthesis, in contrast, aims to directly produce a single desired stereoisomer, offering significantly higher efficiency.

In recent years, biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral amines. A notable advancement in this area was reported in a 2015 publication in Organic & Biomolecular Chemistry, which detailed the use of ω-transaminases for the asymmetric amination of 2-methylcyclohexanone. This enzymatic approach demonstrated high stereoselectivity, yielding specific isomers of 2-methylcyclohexylamine. While this study focused on the synthesis of the (1S,2R) enantiomer, the principles and methodologies described are directly applicable to the production of its mirror image, the (1R,2S) isomer, by selecting an enzyme with the appropriate stereopreference.

The general workflow for such a biocatalytic synthesis is outlined below:

Caption: Biocatalytic synthesis of (1R,2S)-2-Methylcyclohexanamine.

Experimental Protocol: Biocatalytic Asymmetric Amination (Conceptual)

The following is a conceptual protocol based on the principles of stereoselective biocatalytic amination. The specific enzyme and reaction conditions would need to be optimized for the synthesis of the (1R,2S) isomer.

-

Enzyme and Reagent Preparation:

-

Select an ω-transaminase with a known stereopreference for producing the (1R,2S) amine from 2-methylcyclohexanone.

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Dissolve the amine donor (e.g., isopropylamine) and pyridoxal 5'-phosphate (PLP) cofactor in the buffer.

-

-

Reaction Setup:

-

In a temperature-controlled reactor, add the buffered solution containing the amine donor and PLP.

-

Add the ω-transaminase to the solution and allow it to dissolve.

-

Initiate the reaction by adding 2-methylcyclohexanone.

-

-

Reaction Monitoring:

-

Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone and the enantiomeric excess (e.e.) of the amine product.

-

-

Work-up and Isolation:

-

Once the reaction has reached completion, terminate it by adding a strong base (e.g., NaOH) to raise the pH.

-

Extract the product, (1R,2S)-2-Methylcyclohexanamine, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate under reduced pressure.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent while stirring.

-

The this compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization of this compound

The definitive identification and confirmation of the stereochemistry of this compound rely on a combination of spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value |

| CAS Number | 79389-41-6 |

| Molecular Formula | C₇H₁₆ClN |

| Molecular Weight | 149.66 g/mol |

| IUPAC Name | (1R,2S)-2-methylcyclohexan-1-amine hydrochloride |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm the connectivity and stereochemistry of the molecule. Specific chemical shifts and coupling constants can provide insights into the relative orientation of the methyl and amino groups on the cyclohexane ring.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the cyclohexane ring, the methyl group, and the ammonium proton. The coupling patterns and chemical shifts of the protons at the stereogenic centers (C1 and C2) are particularly informative for confirming the cis relationship between the methyl and amino groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the ammonium group and the C-H stretching of the alkyl groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the free amine, allowing for the confirmation of the molecular formula.

Applications in Drug Discovery and Development

This compound serves as a valuable chiral building block in the synthesis of pharmaceuticals. Its rigid, stereochemically defined structure allows for the precise introduction of chirality into a larger molecule, which is often a critical determinant of its pharmacological activity. By utilizing this specific enantiomer, medicinal chemists can synthesize drug candidates with improved potency, selectivity, and reduced side effects.

While specific publicly available information on its direct pharmacological effects is limited, its structural motifs are found in various biologically active compounds. Its potential as a central nervous system (CNS) stimulant has been noted, suggesting that it may interact with neurotransmitter systems.

Conclusion

The story of this compound is intrinsically linked to the broader history of stereochemistry and the relentless pursuit of enantiomerically pure compounds in organic synthesis and medicinal chemistry. From the foundational principles of chiral resolution to the advent of highly selective biocatalytic methods, the ability to access this specific stereoisomer has been driven by a deep understanding of molecular architecture and its impact on biological function. As a key chiral building block, this compound continues to be a valuable tool for researchers and scientists in the ongoing quest to design and develop safer and more effective medicines.

(1R,2S)-2-Methylcyclohexanamine Hydrochloride: A Comprehensive Technical Review for Advanced Chemical Synthesis

Abstract

(1R,2S)-2-Methylcyclohexanamine hydrochloride, a chiral amine bearing the CAS Number 79389-41-6, has emerged as a pivotal building block in modern organic and medicinal chemistry. Its rigid cyclohexyl framework and defined stereochemistry render it an invaluable asset in the asymmetric synthesis of complex molecular architectures, particularly within the pharmaceutical industry. This guide provides an in-depth review of its chemical properties, stereochemical nuances, spectroscopic profile, and synthesis, alongside a detailed examination of its applications as a chiral intermediate in drug development.

Introduction: The Significance of Chiral Amines in Drug Discovery

Chiral amines are integral to the development of a significant portion of commercially available pharmaceuticals, with some estimates suggesting their presence in over 40% of such drugs.[1] The principle of chirality is fundamental to biological interactions, where the three-dimensional arrangement of a molecule dictates its ability to bind to specific biological targets like enzymes and receptors. Consequently, a specific enantiomer of a chiral drug often exhibits the desired therapeutic effect, while the other may be inactive or even elicit adverse effects.[1] This underscores the critical importance of enantiomerically pure compounds in drug development. This compound serves as a key chiral building block, enabling the transfer of its specific stereochemical information to guide the formation of desired stereoisomers in subsequent reactions.[1]

Molecular Structure and Stereochemistry

This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. The IUPAC name for the free amine is (1R,2S)-2-methylcyclohexan-1-amine.[2][3] The "(1R,2S)" designation defines the absolute configuration at these centers, signifying a cis relationship between the amine and methyl groups, where both substituents are on the same side of the cyclohexane ring.[1] This specific spatial arrangement is crucial for its role in asymmetric synthesis.

| Property | Value | Reference |

| Chemical Name | This compound | [CAS: 79389-41-6] |

| CAS Number | 79389-41-6 | [CAS: 79389-41-6] |

| Molecular Formula | C₇H₁₆ClN | [CAS: 79389-41-6] |

| Molecular Weight | 149.66 g/mol | [CAS: 79389-41-6] |

| Stereochemistry | (1R,2S) - cis | [1] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic profile of this compound is essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned experimental spectrum with coupling constants is not readily found in the literature, typical chemical shift ranges for similar cycloalkylamine structures can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (approximately 1.0-3.5 ppm) corresponding to the cyclohexyl ring protons. The methyl group protons would likely appear as a doublet, and the protons on the carbon bearing the amino group (C1-H) and the carbon bearing the methyl group (C2-H) would be distinct. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would be expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the neighboring substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2800-3000 | C-H (alkane) | Stretching |

| ~2400-2800 | N-H (ammonium salt) | Stretching (broad) |

| ~1500-1600 | N-H (ammonium salt) | Bending |

| ~1450 | C-H (alkane) | Bending |

Mass Spectrometry (MS)

The mass spectrum of the free amine, (1R,2S)-2-Methylcyclohexanamine (MW: 113.20 g/mol ), would likely be obtained under electron ionization (EI). The molecular ion peak (M⁺) would be expected at m/z 113. Common fragmentation patterns for cyclic amines include the loss of alkyl radicals and ring cleavage.

Synthesis of this compound

The primary route for the synthesis of 2-methylcyclohexanamine is the reductive amination of 2-methylcyclohexanone. Achieving the desired (1R,2S) stereochemistry requires a stereoselective approach.

Caption: Stereoselective synthesis of (1R,2S)-2-Methylcyclohexanamine HCl.

Experimental Protocol: Stereoselective Reductive Amination

The following is a representative, field-proven protocol for the stereoselective synthesis. The causality behind experimental choices is highlighted to provide deeper insight.

Objective: To synthesize this compound via stereoselective reductive amination of 2-methylcyclohexanone.

Materials:

-

2-Methylcyclohexanone

-

(R)-(-)-2-Phenylglycinol (chiral auxiliary)

-

Palladium on carbon (10% Pd)

-

Hydrogen gas

-

Methanol

-

Hydrochloric acid (ethanolic solution)

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

Iminium Ion Formation:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-methylcyclohexanone and a stoichiometric equivalent of (R)-(-)-2-phenylglycinol in toluene.

-

Causality: The use of a chiral auxiliary like (R)-(-)-2-phenylglycinol is crucial for inducing stereoselectivity. The formation of a chiral iminium ion intermediate directs the subsequent reduction to favor the desired diastereomer. The Dean-Stark apparatus is employed to remove water, driving the equilibrium towards imine formation.

-

-

Stereoselective Reduction:

-

After the complete formation of the imine (monitored by TLC or GC), the reaction mixture is cooled, and the toluene is removed under reduced pressure.

-

The crude imine is dissolved in methanol, and a catalytic amount of 10% Pd/C is added.

-

The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

-

Causality: Catalytic hydrogenation is a common and effective method for reducing imines to amines. The stereochemical outcome of the reduction is guided by the chiral auxiliary, leading to the formation of the desired diastereomeric amine.

-

-

Removal of Chiral Auxiliary and Salt Formation:

-

Upon completion of the reduction, the catalyst is removed by filtration through Celite.

-

The methanol is evaporated, and the resulting residue contains the desired (1R,2S)-2-methylcyclohexanamine along with the chiral auxiliary. The auxiliary can often be recovered and recycled.

-

The crude amine is dissolved in a suitable solvent (e.g., diethyl ether), and an ethanolic solution of hydrochloric acid is added dropwise with stirring.

-

The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Causality: Conversion to the hydrochloride salt facilitates purification by crystallization and improves the stability and handling of the final product.

-

Applications in Drug Development

The utility of this compound as a chiral building block is demonstrated in the synthesis of various pharmaceutical agents. Its defined stereochemistry is critical for achieving the desired biological activity and minimizing off-target effects. Current research trajectories focus on its incorporation into novel chiral ligands for asymmetric catalysis, further expanding its synthetic utility.[1]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of enantiomerically pure compounds. Its well-defined stereochemistry, coupled with its robust synthetic accessibility, makes it an important tool for researchers in the pharmaceutical and fine chemical industries. A thorough understanding of its properties and reactivity is essential for its effective application in the development of next-generation therapeutics.

References

A Technical Guide for Advancing Research into (1R,2S)-2-Methylcyclohexanamine Hydrochloride

Executive Summary

(1R,2S)-2-Methylcyclohexanamine hydrochloride is a chiral amine with a well-defined stereochemical structure. While its primary current application lies as a chiral building block in the synthesis of enantiomerically pure compounds, its full potential remains largely unexplored[1]. This guide delineates three strategic research areas poised to unlock the broader utility of this molecule: 1) its application as a novel ligand or organocatalyst in asymmetric synthesis, 2) a systematic investigation into its potential pharmacological activity, drawing parallels with structurally related compounds, and 3) its use as a versatile scaffold for the creation of new chemical entities. By presenting a clear rationale, detailed experimental workflows, and robust protocols, this document serves as a strategic roadmap for researchers aiming to innovate in catalysis, medicinal chemistry, and materials science.

Introduction to this compound

(1R,2S)-2-Methylcyclohexanamine is a chiral primary amine characterized by a cyclohexane ring with two stereocenters at positions 1 and 2. The (1R,2S) designation specifies a cis relationship between the amine and methyl groups, meaning they reside on the same face of the cyclohexane ring[1]. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient solid for laboratory use.

Chemical Structure and Properties:

-

IUPAC Name: (1R,2S)-2-methylcyclohexan-1-amine hydrochloride

-

Molecular Formula: C₇H₁₆ClN

-

Molecular Weight: 149.66 g/mol (for the hydrochloride salt)

-

Key Features: Chiral primary amine, fixed stereochemistry, conformationally restrained cyclohexane backbone.

The significance of chiral amines is well-established; they are fundamental components in over 40% of commercially available pharmaceuticals due to the stereospecific nature of biological interactions[1]. Often, only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or harmful[1][4]. This underscores the critical need for enantiomerically pure compounds like (1R,2S)-2-Methylcyclohexanamine as starting materials and functional molecules[1].

Proposed Research Area 1: Asymmetric Catalysis and Ligand Development

The most immediate and underexplored application for a chiral amine like (1R,2S)-2-Methylcyclohexanamine is in asymmetric catalysis. Chiral amines can function as organocatalysts or as ligands for transition metals, facilitating a wide range of stereoselective transformations[5][6][7].

Rationale

The fixed cis stereochemistry and the steric bulk of the methyl group adjacent to the amine create a distinct chiral environment. This environment can effectively bias the facial approach of reagents to a substrate, inducing high levels of enantioselectivity. The primary amine group is a versatile anchor for derivatization into Schiff bases, amides, or secondary amines, allowing for the synthesis of a library of ligands tailored for specific metal-catalyzed reactions (e.g., reductions, cross-couplings).

Experimental Workflow: Ligand Synthesis and Catalytic Screening

The following workflow outlines a systematic approach to developing and testing new chiral ligands derived from the title compound.

Caption: Workflow for ligand development and catalytic testing.

Detailed Protocol: Synthesis of a Salen-type Ligand and Use in Asymmetric Epoxidation

This protocol provides a concrete example of creating a more complex ligand and testing its efficacy.

-

Neutralization: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add 1M NaOH (aq) and stir vigorously. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to obtain the free amine.

-

Schiff Base Formation: Dissolve the resulting free amine (2.0 eq) in ethanol. Add 2,4-dihydroxybenzaldehyde (1.0 eq) to the solution.

-

Reflux: Heat the mixture to reflux for 4 hours. The formation of the yellow Schiff base (imine) product should be observed.

-

Isolation: Cool the reaction to room temperature and then to 0°C to induce precipitation. Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Complexation: Dissolve the synthesized ligand (1.0 eq) in ethanol. Add manganese(II) acetate tetrahydrate (0.5 eq) and reflux for 1 hour.

-

Catalytic Test (Epoxidation):

-

To a solution of styrene (1.0 eq) in DCM, add the Mn-Salen complex (0.05 eq).

-

Cool the mixture to 0°C.

-

Add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise over 30 minutes.

-

Stir the reaction at 0°C for 24 hours.

-

-

Analysis: Quench the reaction with aqueous sodium thiosulfate. Extract the product with DCM. Analyze the organic extract using chiral HPLC to determine the yield and enantiomeric excess (ee%) of styrene oxide.

-

Self-Validation: Run a control reaction using an achiral Salen ligand to confirm that the observed enantioselectivity is due to the chiral diamine backbone.

Proposed Research Area 2: Pharmacological Screening

While no specific biological activity has been reported for (1R,2S)-2-Methylcyclohexanamine, its core structure is present in several psychoactive compounds, notably arylcyclohexylamines like ketamine and phencyclidine (PCP)[8]. These compounds are known antagonists of the N-methyl-D-aspartate (NMDA) receptor[8]. This structural similarity provides a strong rationale for investigating the neurological and broader pharmacological potential of the title compound and its derivatives.

Rationale

The stereochemistry of a molecule is paramount in determining its interaction with biological targets like enzymes and receptors[4][9][10]. The specific (1R,2S) configuration of 2-methylcyclohexanamine presents a unique three-dimensional shape to potential binding sites. A systematic screening campaign could uncover novel interactions with central nervous system (CNS) receptors or other biological targets, potentially leading to new therapeutic leads.

Experimental Workflow: Tiered Pharmacological Screening Cascade

A tiered approach is recommended to efficiently screen for biological activity, starting broad and narrowing down to specific targets.

Caption: A four-tiered workflow for pharmacological evaluation.

Detailed Protocol: NMDA Receptor Radioligand Binding Assay